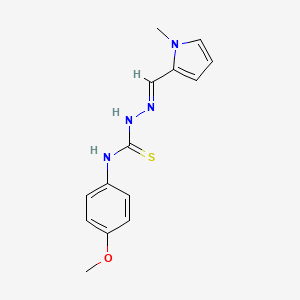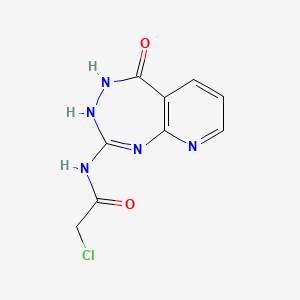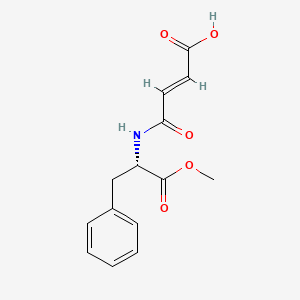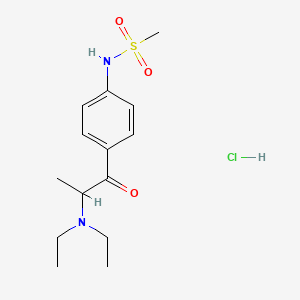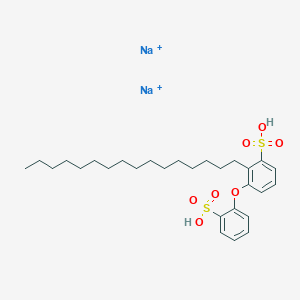
Disodium hexadecyl(sulfophenoxy)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium hexadecyl(sulfophenoxy)benzenesulfonate is a chemical compound with the molecular formula C28H42O7S2.2Na and a molecular weight of 600.75 . It is also known by its systematic name, benzenesulfonic acid, hexadecyl (sulfophenoxy)-, disodium salt . This compound is characterized by its high water solubility and relatively low vapor pressure .
Métodos De Preparación
The synthesis of disodium hexadecyl(sulfophenoxy)benzenesulfonate typically involves the reaction of hexadecylphenol with sulfur trioxide or sulfur trioxide complexes to form the corresponding sulfonic acid . This intermediate is then neutralized with sodium hydroxide to yield the disodium salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Disodium hexadecyl(sulfophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Disodium hexadecyl(sulfophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of disodium hexadecyl(sulfophenoxy)benzenesulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other structures that can encapsulate hydrophobic molecules . This property is crucial in its applications in drug delivery, where it helps to solubilize and transport hydrophobic drugs .
Comparación Con Compuestos Similares
Disodium hexadecyl(sulfophenoxy)benzenesulfonate can be compared with other surfactants such as sodium dodecyl sulfate and cetyltrimethylammonium bromide . While all these compounds function as surfactants, this compound is unique due to its dual sulfonate groups, which enhance its solubility and surfactant properties . Similar compounds include:
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
Cetyltrimethylammonium bromide: Another common surfactant with applications in biology and chemistry.
Propiedades
Número CAS |
65143-89-7 |
|---|---|
Fórmula molecular |
C28H42Na2O7S2+2 |
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
disodium;2-hexadecyl-3-(2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C28H42O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-25(21-18-23-27(24)36(29,30)31)35-26-20-16-17-22-28(26)37(32,33)34;;/h16-18,20-23H,2-15,19H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1 |
Clave InChI |
DWBRKIMUGXLNBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O.[Na+].[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
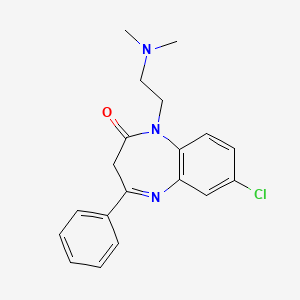
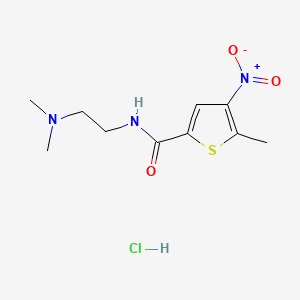
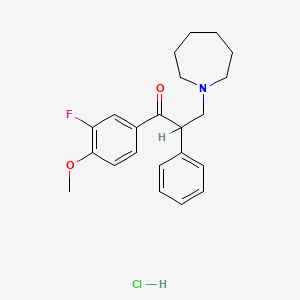
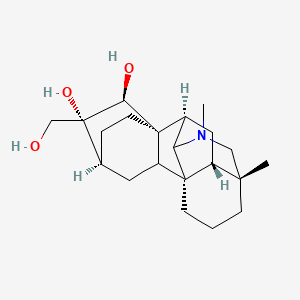
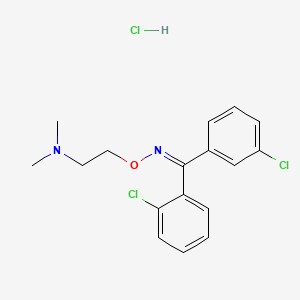
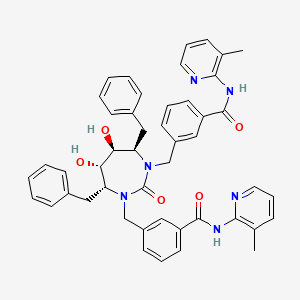
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
